Synthesis of the thiazolidinedione core: This can be achieved through a Knoevenagel condensation reaction between a substituted aldehyde or ketone and thiazolidine-2,4-dione. []
Chemical Reactions Analysis
Hydrolysis: The ester and amide functionalities within the molecule could undergo hydrolysis under acidic or basic conditions. []
Applications
Medicinal chemistry: This compound could be investigated for its potential as a lead compound in the development of novel therapeutics. Its structure suggests potential application in areas where PPARγ agonism is beneficial, such as metabolic disorders like type 2 diabetes, inflammatory diseases, and potentially even cancer. []
Compound Description: BP-1003 is a thiazolidinedione derivative of alpha-lipoic acid. It acts as a potent activator of peroxisome proliferator-activated receptor gamma (PPARγ) with an EC50 in the range of 15-101 nM. [] It also shows modest activation of PPARα (EC50 5 μM). [] BP-1003 exhibits anti-inflammatory properties by inhibiting human keratinocyte proliferation and suppressing interleukin-2 production in human lymphocytes. []
Relevance: BP-1003 shares the core 2,4-dioxo-1,3-thiazolidin-5-ylidene structure with 3-({4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid. The presence of the thiazolidinedione moiety suggests that the target compound might also possess PPAR modulating activity, similar to BP-1003. []
BP-1017
Compound Description: BP-1017 is a water-soluble dithioglycinate derivative of BP-1003. [] Like its parent compound, it displays anti-inflammatory effects in the oxazolone-sensitized mouse model of allergic contact dermatitis (ACD) when administered orally or topically. []
Relevance: BP-1017, being a derivative of BP-1003, retains the core 2,4-dioxo-1,3-thiazolidin-5-ylidene structure found in 3-({4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid. This structural similarity suggests potential shared anti-inflammatory properties, possibly mediated through PPAR modulation. []
Rosiglitazone
Compound Description: Rosiglitazone is an antidiabetic drug belonging to the thiazolidinedione class. It acts as a PPARγ agonist. []
Relevance: Rosiglitazone serves as a reference compound for comparing the potency and efficacy of BP-1003 and BP-1017 in inhibiting human keratinocyte proliferation and interleukin-2 production. [] While not structurally identical to 3-({4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid, its inclusion highlights the potential for thiazolidinedione derivatives, like the target compound, to exhibit anti-inflammatory and potentially antidiabetic properties through PPAR modulation. []
Compound Description: This compound emerged as a potential inhibitor of the Transcription Initiation Factor Like Protein of Leishmania donovani through virtual screening studies. [] It demonstrated high binding affinity in GOLD docking simulations and received a good score in Discovery Studio analyses. []
Relevance: Similar to 3-({4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid, this compound incorporates a 2,4-dioxo-1,3-thiazolidin-5-yl group linked to a phenyl ring via a methylene bridge. This shared structural motif suggests potential similarities in their binding properties and biological activities. []
Compound Description: Compound 1 is a high-potency full agonist of human GPR35 identified through a high-throughput screen. [] It displays marked selectivity for the human GPR35 receptor and exhibits some signal bias between β-arrestin-2 and G protein-dependent assays. []
Relevance: ML-145 and 3-({4-[(3-allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid both possess a 4-oxo-1,3-thiazolidin moiety and a benzoic acid group, although their overall structures differ. Understanding the structure-activity relationships of these compounds could provide insights into their respective interactions with GPR35. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.